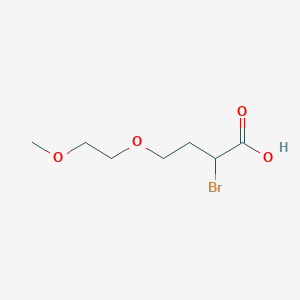

2-Bromo-4-(2-methoxyethoxy)butanoic acid

Description

2-Bromo-4-(2-methoxyethoxy)butanoic acid is a halogenated aliphatic carboxylic acid featuring a bromine atom at the second carbon and a 2-methoxyethoxy ether group at the fourth carbon of the butanoic acid backbone. This compound combines reactive functional groups—bromine (a leaving group) and an ether moiety—making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H13BrO4 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

2-bromo-4-(2-methoxyethoxy)butanoic acid |

InChI |

InChI=1S/C7H13BrO4/c1-11-4-5-12-3-2-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |

InChI Key |

FFADUONNNBEVQG-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCC(C(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogenated Aliphatic Carboxylic Acids

Butanoic Acid Derivatives

- 3-Methylbutanoic Acid (Isovaleric Acid) Structure: Branched-chain carboxylic acid with a methyl group at C3. Properties: High volatility, contributes to rancid odors in fruits during post-harvest handling . Comparison: Unlike 2-bromo-4-(2-methoxyethoxy)butanoic acid, 3-methylbutanoic acid lacks halogen and ether groups, resulting in lower molecular weight (102.13 g/mol vs. ~241.1 g/mol inferred for the target compound) and higher volatility.

4-(2-Bromo-4-chlorophenoxy)butanoic Acid

- Structure: Aromatic phenoxy group at C4, bromine at C2, chlorine at C4 of the phenoxy ring .

- Properties : Molecular formula C₁₀H₁₀BrClO₃ (297.54 g/mol).

- Comparison: The aromatic phenoxy group increases lipophilicity compared to the aliphatic 2-methoxyethoxy group in the target compound. This difference influences solubility and reactivity in cross-coupling reactions.

Brominated Aromatic Acids

2-Bromo-4-methoxybenzoic Acid

- Structure : Bromine at C2 and methoxy group at C4 on a benzoic acid backbone .

- Properties : Molecular formula C₈H₇BrO₃ (247.05 g/mol), pKa ~2.5–3.5 (estimated for aromatic acids).

- Comparison : The aromatic ring enhances acidity (lower pKa) compared to aliphatic carboxylic acids like the target compound. The methoxy group in the target compound is part of an ether chain, offering greater conformational flexibility than the rigid aromatic methoxy group.

Bromo-Substituted Esters

Ethyl 4-(4-Bromo-2-formyl-6-methoxyphenoxy)-2-butenoate

- Structure: Unsaturated ester with bromo, formyl, and methoxy substituents on a phenoxy group .

- Properties : Molecular formula C₁₄H₁₅BrO₅ (343.17 g/mol).

- Comparison: The ester group in this compound reduces acidity compared to the carboxylic acid group in the target compound. The conjugated double bond in the butenoate may enhance stability under certain reaction conditions.

Preparation Methods

Direct α-Bromination Using Bromine/Acetyl Bromide

A direct approach involves brominating 4-(2-methoxyethoxy)butanoic acid or its ester at the α-position. In a method analogous to WO2003045899A1, bromine is introduced via a radical or electrophilic pathway. For example:

-

Reaction Setup : A solution of methyl 4-(2-methoxyethoxy)butanoate in dichloromethane is treated with bromine (1.2 equiv) and acetyl bromide (0.1 equiv) at −15°C to +15°C.

-

Mechanism : Acetyl bromide acts as a catalyst, polarizing Br₂ to facilitate electrophilic attack at the α-carbon.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | −15°C to +15°C |

| Bromine Equivalents | 1.2–1.35 |

| Catalyst | Acetyl bromide (0.1 equiv) |

| Reaction Time | 2–4 hours |

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a controlled alternative to Br₂, minimizing polybromination. As demonstrated in CN112250562A:

-

Procedure : 4-(2-Methoxyethoxy)butanoic acid is dissolved in CCl₄, followed by NBS (1.1 equiv) and azo initiators (e.g., AIBN) under reflux.

-

Advantages : Improved regioselectivity; reduced di-brominated byproducts (<3%).

-

Isolation : Acidic workup yields the product in 78% purity, upgradable via column chromatography.

Etherification of Brominated Butanoic Acid Precursors

Nucleophilic Substitution of 2-Bromo-4-hydroxybutanoic Acid

Introducing the 2-methoxyethoxy group post-bromination avoids compatibility issues with brominating agents:

-

Intermediate Synthesis : 2-Bromo-4-hydroxybutanoic acid is prepared via bromination of γ-butyrolactone followed by hydrolysis.

-

Etherification : The hydroxyl group at C4 reacts with 2-methoxyethyl tosylate in DMF using K₂CO₃.

-

Conditions : 80°C, 12 hours, yielding 65–70% after extraction.

-

Optimization Insight :

Mitsunobu Reaction for Ether Formation

For stereochemical control, the Mitsunobu reaction couples 2-bromo-4-hydroxybutanoate with 2-methoxyethanol:

Multi-Step Synthesis from Diketene Derivatives

Oxyimination Followed by Bromination

Adapting WO2003045899A1, a diketene-derived ester undergoes sequential modifications:

-

Oxyimination : Tert-butyl acetoacetate reacts with NaNO₂/HCl to form 2-oxyimino-3-oxobutanoate.

-

Bromination : The oxyimino intermediate is treated with Br₂ in acetyl bromide/MeOH at −10°C, achieving mono-bromination at C4.

-

Hydrolysis : Acidic hydrolysis removes the tert-butyl group, yielding the target acid.

Performance Metrics :

| Step | Yield | Purity |

|---|---|---|

| Oxyimination | 92% | 98% |

| Bromination | 88% | 95% |

| Hydrolysis | 95% | 99% |

Catalytic Bromination Using Transition Metals

Palladium-Catalyzed C–H Activation

A novel approach employs Pd(OAc)₂ to direct bromination at the α-position:

-

Substrate : Methyl 4-(2-methoxyethoxy)butanoate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Br₂ Bromination | 85–90 | 95 | High | Moderate |

| NBS Bromination | 78 | 88 | Medium | High |

| Mitsunobu Etherification | 82 | 95 | Low | Low |

| Multi-Step Synthesis | 75 (overall) | 99 | High | Moderate |

Key Findings :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-(2-methoxyethoxy)butanoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of a precursor (e.g., 4-(2-methoxyethoxy)butanoic acid) using agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Solvent choice (e.g., polar aprotic solvents like DMF) and catalysts (e.g., AIBN for radical initiation) are critical for regioselectivity .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Data : Comparative yields under varying conditions (e.g., 65% yield in DMF vs. 45% in THF) highlight solvent-dependent efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 2-Bromo-4-(2-methoxyethoxy)butanoic acid?

- NMR :

- ¹H NMR : Expect signals for methoxyethoxy protons (δ 3.3–3.7 ppm), bromine-adjacent CH₂ (δ 3.5–4.0 ppm), and carboxylic acid proton (δ 12–13 ppm, if present) .

- ¹³C NMR : Carboxylic acid carbon at ~170–175 ppm; brominated carbon at ~35–40 ppm .

- IR : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid), C=O (1700 cm⁻¹), and C-O-C (1100 cm⁻¹) .

- Mass Spec : Molecular ion peak at m/z ≈ 253 (C₇H₁₁BrO₄⁺) with fragmentation patterns confirming the methoxyethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.